N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a quinoline moiety, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 7-methoxy-3-quinoline, is synthesized through a series of reactions, including nitration, reduction, and methylation.
Thiazole Ring Formation: The quinoline derivative is then reacted with appropriate thiazole precursors, such as 2,5-dimethyl-1,3-thiazole, under specific conditions to form the thiazole ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline or thiazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and thiazole rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-quinolyl)-1-cyclohexanecarboxamide: This compound shares the quinoline moiety but differs in the presence of a cyclohexane ring instead of a thiazole ring.
2-chloro-7-methoxy-3-quinolyl derivatives: These compounds have similar quinoline structures but differ in the substituents on the quinoline ring.
Uniqueness
N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to the combination of the quinoline and thiazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-9-15(18-10(2)22-9)16(20)19-12-6-11-4-5-13(21-3)7-14(11)17-8-12/h4-8H,1-3H3,(H,19,20) |
InChI Key |
NGSTZHNVDINWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC |
Origin of Product |
United States |
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